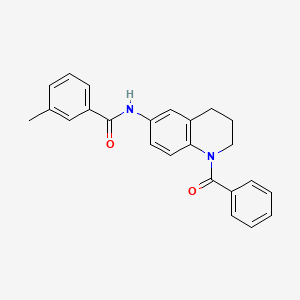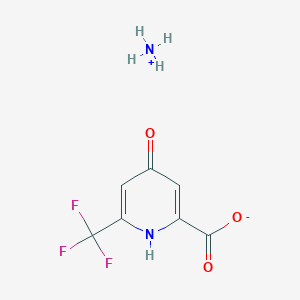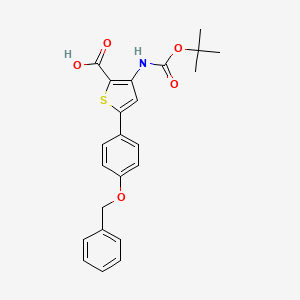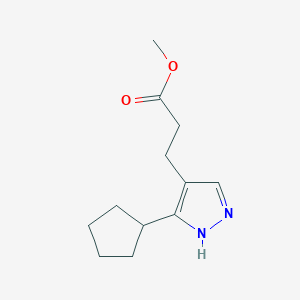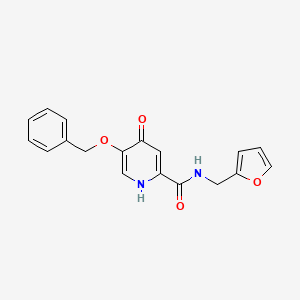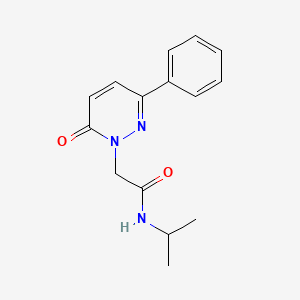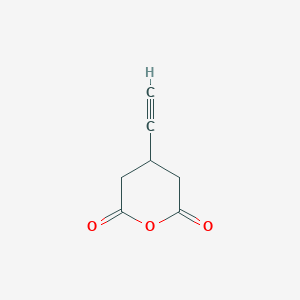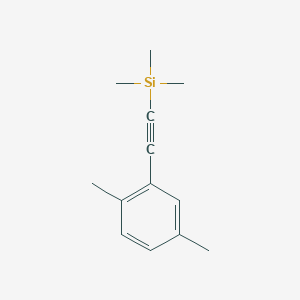
(2,5-Dimethyl-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethyl-phenylethynyl)-trimethyl-silane: is an organosilicon compound that features a phenylethynyl group substituted with two methyl groups at the 2 and 5 positions, and a trimethylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 2,5-dimethylphenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dimethylbenzophenone or 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,5-dimethylphenylethane.
Substitution: Formation of 2,5-dimethylphenylethynyl derivatives with various functional groups.
科学的研究の応用
Chemistry: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds and polymers. It serves as a precursor for the synthesis of silyl-protected alkynes and other functionalized aromatic compounds .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may be explored for potential use in drug discovery and development due to their structural diversity and reactivity.
Industry: In the materials science industry, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its unique properties contribute to the development of materials with enhanced thermal stability and mechanical strength .
作用機序
The mechanism of action of (2,5-Dimethyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the phenylethynyl group and the trimethylsilyl group. The phenylethynyl group can participate in various addition and substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
Phenylethynyltrimethylsilane: Lacks the methyl substitutions at the 2 and 5 positions.
2,5-Dimethylphenylacetylene: Lacks the trimethylsilyl group.
Trimethylsilylacetylene: Lacks the phenyl and methyl groups.
Uniqueness: (2,5-Dimethyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both the phenylethynyl group with methyl substitutions and the trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and materials science .
特性
分子式 |
C13H18Si |
|---|---|
分子量 |
202.37 g/mol |
IUPAC名 |
2-(2,5-dimethylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18Si/c1-11-6-7-12(2)13(10-11)8-9-14(3,4)5/h6-7,10H,1-5H3 |
InChIキー |
ZTFVJCAURSMIHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


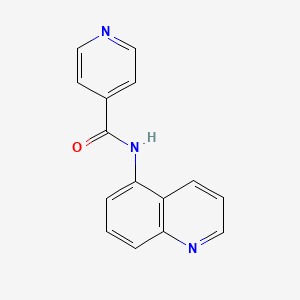

![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)
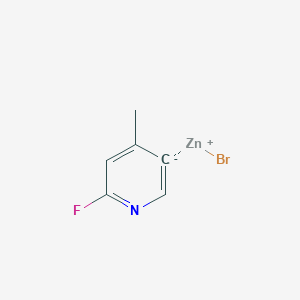
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
